2-(4-methylsulfonylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-methylsulfonylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S3/c1-10-19-16-14(25-10)8-7-13-17(16)26-18(20-13)21-15(22)9-11-3-5-12(6-4-11)27(2,23)24/h3-8H,9H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZPSNZZNLLKBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)CC4=CC=C(C=C4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide typically involves multiple steps. The initial step often includes the formation of the benzo[1,2-d:3,4-d’]bis(thiazole) core, followed by the introduction of the methyl group at the 7th position. The phenylacetamide moiety is then attached through a series of reactions involving acylation and sulfonylation. The reaction conditions may vary, but they generally require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biology, this compound is studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: In medicine, N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industry, this compound is used in the development of new materials, such as polymers and coatings. Its unique properties contribute to the enhancement of material performance and durability.
Mechanism of Action
The mechanism of action of N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Core Heterocycles : The target compound’s fused thiazolo-benzothiazole system distinguishes it from simpler triazoles (e.g., ) or single-ring thiazoles (e.g., ). This fused system likely enhances π-π stacking and rigidity, affecting binding affinity in biological targets.
- Substituent Effects : The 4-methylsulfonylphenyl group provides strong electron-withdrawing character, contrasting with halogenated (e.g., X = Cl/Br in ) or fluorophenyl groups in analogs. This may improve metabolic stability compared to halogenated derivatives .
- Synthesis Complexity : The target compound requires precise alkylation/cyclization steps, whereas analogs like are synthesized via simpler condensations .
Key Observations :
- Anti-inflammatory/Analgesic Activity : Benzothiazole-spirooxadiazoles (e.g., 5d, 5e) show high potency, likely due to hydrogen-bonding interactions via sulfonamide/oxadiazole groups . The target compound’s methylsulfonyl group may mimic these interactions.
- Antifungal Activity : Triazole-thiones (e.g., ) inhibit fungal growth via cytochrome P450 disruption, a mechanism less likely in the target compound due to its distinct core.
Biological Activity
The compound 2-(4-methylsulfonylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide is a complex heterocyclic molecule that incorporates thiazole and benzothiazole moieties. These structural features are known for their diverse biological activities, making this compound of significant interest in medicinal chemistry.
Chemical Structure
The molecular structure of the compound can be represented as follows:
Biological Activity Overview
Research indicates that compounds containing thiazole and benzothiazole rings exhibit a wide range of biological activities including:
- Antimicrobial Activity : Thiazole derivatives have been shown to possess antibacterial and antifungal properties. For instance, compounds similar to the target molecule have demonstrated activity against various Gram-positive and Gram-negative bacteria as well as fungi .
- Anticancer Properties : The incorporation of thiazole and benzothiazole structures has been linked to antiproliferative effects in cancer cell lines. For example, derivatives have shown significant cytotoxicity against A549 lung cancer cells with IC50 values lower than conventional chemotherapeutics like cisplatin .
- Anti-inflammatory Effects : Some studies report that thiazole-containing compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This suggests potential applications in treating inflammatory diseases .
Antimicrobial Activity
A study evaluating a series of thiazole derivatives found that certain compounds exhibited minimum inhibitory concentrations (MIC) ranging from 100 to 400 μg/mL against various bacterial strains. Notably, some derivatives showed enhanced activity against Enterococcus faecalis with an MIC of 100 μg/mL .
Anticancer Activity
In vitro studies on A549 cells revealed that the compound exhibited significant cytotoxicity with IC50 values indicating potent antiproliferative effects. For instance, related compounds showed IC50 values below 3.9 μg/mL, highlighting their potential as anticancer agents .
Anti-inflammatory Activity
The anti-inflammatory potential was assessed through COX inhibition studies. One derivative demonstrated a COX-1 inhibition percentage of 59.52% and COX-2 inhibition at 50.59%, indicating its effectiveness in reducing inflammatory responses compared to standard treatments .
Case Studies
In a recent study focusing on thiazole derivatives, researchers synthesized a series of compounds and evaluated their biological activities against resistant bacterial strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The findings indicated that certain derivatives showed promising antibacterial activity, suggesting potential therapeutic applications in treating resistant infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
